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Compound of Interest
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Cat. No.: B1219000 Get Quote

The Role of Methyl Propyl Disulfide in Food
Aroma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl propyl disulfide (MPDS) is a volatile organosulfur compound that plays a significant

role in the characteristic aroma of many foods, particularly those of the Allium genus, such as

garlic and onions.[1] Its potent, sulfurous, and onion-like aroma contributes to the complex and

savory flavor profiles of numerous culinary preparations.[2] Understanding the formation,

sensory perception, and analytical chemistry of this compound is crucial for food scientists,

flavor chemists, and researchers in related fields. This technical guide provides an in-depth

overview of the contribution of methyl propyl disulfide to food aroma, including its

physicochemical properties, natural occurrence, biochemical formation, and the experimental

methodologies used for its analysis.

Physicochemical Properties of Methyl Propyl
Disulfide
Methyl propyl disulfide is a dialkyldisulfide with the molecular formula C4H10S2.[2] A

summary of its key physicochemical properties is presented in Table 1.
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Property Value

Molecular Formula C4H10S2

Molecular Weight 122.25 g/mol

CAS Number 2179-60-4

Appearance Colorless to pale yellow liquid

Odor Strong, pungent, sulfurous, onion-like

Boiling Point 69-71 °C at 43 mmHg

Density 0.98 g/mL at 25 °C

FEMA Number 3201

Natural Occurrence and Concentration in Foods
Methyl propyl disulfide is a natural constituent of various plants, most notably in the Allium

genus. Its formation is a result of enzymatic reactions that occur when the plant tissues are

damaged, such as by cutting or crushing. While it is a known component of the volatile profiles

of garlic (Allium sativum) and onion (Allium cepa), quantitative data on its concentration can

vary significantly depending on the cultivar, growing conditions, and processing methods.

Food Source Concentration

Soft-necked garlic (Allium sativum L. var.

sativum)
0.03450 mg/100 g[1]

Onion (Allium cepa)
Detected, but not quantified in several studies.

[1][3]

It is important to note that methyl propyl disulfide is often one of many sulfur compounds

contributing to the overall aroma profile of these foods.

Organoleptic Properties and Sensory Perception
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The sensory characteristics of methyl propyl disulfide are a key aspect of its contribution to

food aroma. It is described as having a strong, sulfurous, and pungent odor, with distinct notes

of onion and garlic.[1]

Odor Threshold
The odor threshold is the lowest concentration of a substance that can be detected by the

human sense of smell. While specific odor threshold values for methyl propyl disulfide in

water or air are not readily available in the surveyed literature, it is well-established that many

volatile sulfur compounds are potent odorants with exceptionally low odor thresholds.[4][5] This

means that even trace amounts of methyl propyl disulfide can have a significant impact on

the overall aroma of a food product.

Usage in the Flavor Industry
In the flavor industry, methyl propyl disulfide is used as a flavoring agent to impart or

enhance savory, onion, and garlic notes in a variety of processed foods, including soups,

sauces, and meat products.[2] Its typical use levels in finished consumer products range from

0.01 to 1 ppm.[6]

Biochemical Formation of Methyl Propyl Disulfide
The formation of methyl propyl disulfide in Allium species is an enzymatic process initiated by

tissue damage. The key precursors are S-alk(en)yl-L-cysteine sulfoxides, and the primary

enzyme involved is alliinase (EC 4.4.1.4).[7][8]

The formation of the asymmetric methyl propyl disulfide involves the following steps:

Precursors: The precursors for methyl propyl disulfide are S-methyl-L-cysteine sulfoxide

(methiin) and S-propyl-L-cysteine sulfoxide (propiin), which are naturally present in the plant

cells.[2][9][10]

Enzymatic Cleavage: Upon tissue disruption, the enzyme alliinase, which is physically

separated from its substrates in intact cells, comes into contact with methiin and propiin.[8]

Alliinase catalyzes the cleavage of the C-S bond in these precursors.
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Formation of Sulfenic Acids: This enzymatic cleavage results in the formation of highly

reactive and unstable sulfenic acids: methanesulfenic acid (from methiin) and

propanesulfenic acid (from propiin), along with pyruvate and ammonia.[2][11]

Condensation and Rearrangement: The unstable sulfenic acids undergo spontaneous

condensation and rearrangement reactions. To form the asymmetric methyl propyl
disulfide, one molecule of methanesulfenic acid and one molecule of propanesulfenic acid

will react. This likely proceeds through the formation of an unstable intermediate

thiosulfinate, which then decomposes to the more stable disulfide.
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Biochemical pathway of methyl propyl disulfide formation.

Experimental Protocols
The analysis of methyl propyl disulfide and other volatile sulfur compounds in food matrices

typically involves extraction, separation, and identification steps.

Extraction and Identification of Methyl Propyl Disulfide
A common and effective method for the analysis of volatile compounds in Allium species is

Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass

Spectrometry (GC-MS).

1. Sample Preparation:

Obtain a representative sample of the food material (e.g., fresh garlic cloves or onion bulb).

Homogenize a known weight of the sample, often in the presence of water to facilitate the

enzymatic reaction.

Place the homogenate in a sealed vial suitable for HS-SPME.

2. Headspace Solid-Phase Microextraction (HS-SPME):

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is

commonly used for the extraction of a broad range of volatile and semi-volatile compounds,

including sulfur compounds.

Extraction Conditions:

Place the vial in a temperature-controlled water bath or heating block (e.g., 40-60°C) to

promote the volatilization of the analytes into the headspace.

Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-60

minutes) to allow for the adsorption of the volatile compounds.

The sample may be agitated during extraction to facilitate the equilibrium between the

sample and the headspace.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1219000?utm_src=pdf-body
https://www.benchchem.com/product/b1219000?utm_src=pdf-body
https://www.benchchem.com/product/b1219000?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

Desorption: Insert the SPME fiber into the heated injection port of the gas chromatograph.

The high temperature of the injection port (e.g., 250°C) causes the desorption of the analytes

from the fiber onto the GC column.

Separation: The volatile compounds are separated based on their boiling points and polarity

as they pass through the GC column (a common choice is a non-polar or medium-polarity

column like a DB-5ms or HP-5ms). A temperature program is used to achieve good

separation of the compounds.

Identification: The separated compounds are then introduced into the mass spectrometer.

The mass spectrometer ionizes the molecules and separates the resulting ions based on

their mass-to-charge ratio, producing a unique mass spectrum for each compound. The

identification of methyl propyl disulfide is achieved by comparing its mass spectrum and

retention time with those of an authentic standard or with spectra from a reference library

(e.g., NIST).
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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